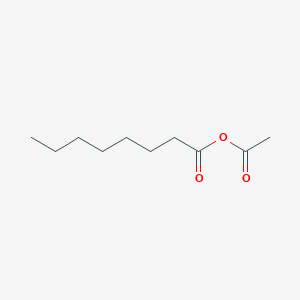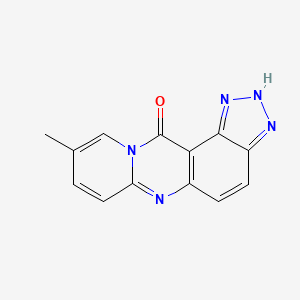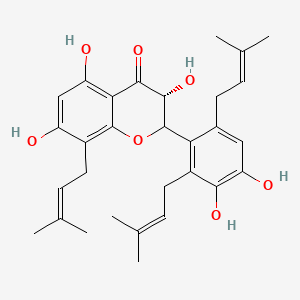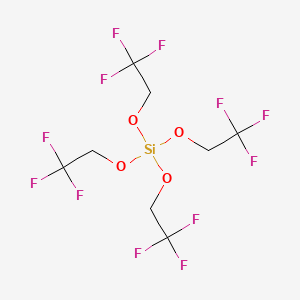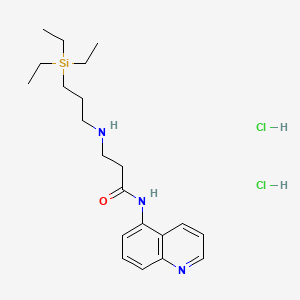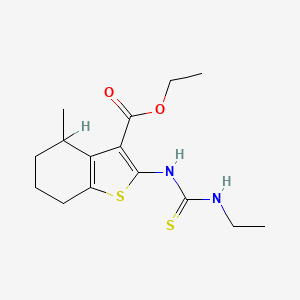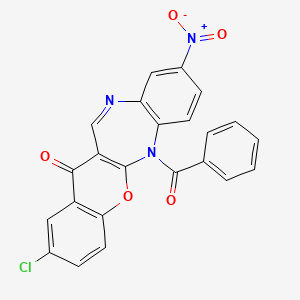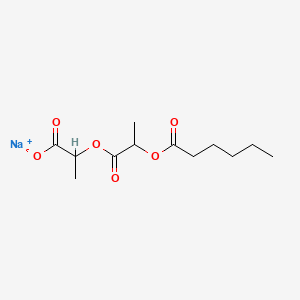
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a carboxyethoxy group, a methyl group, and a hexanoate group. Its chemical properties make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate typically involves multiple steps. One common method includes the reaction of hexanoic acid with 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or alkylated products.
Aplicaciones Científicas De Investigación
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites on enzymes, altering their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl propanoate
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl butanoate
- Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl pentanoate
Uniqueness
Sodium 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl hexanoate is unique due to its specific hexanoate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.
Propiedades
Número CAS |
42566-88-1 |
|---|---|
Fórmula molecular |
C12H19NaO6 |
Peso molecular |
282.26 g/mol |
Nombre IUPAC |
sodium;2-(2-hexanoyloxypropanoyloxy)propanoate |
InChI |
InChI=1S/C12H20O6.Na/c1-4-5-6-7-10(13)17-9(3)12(16)18-8(2)11(14)15;/h8-9H,4-7H2,1-3H3,(H,14,15);/q;+1/p-1 |
Clave InChI |
AMJZVHHOVFFTOM-UHFFFAOYSA-M |
SMILES canónico |
CCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


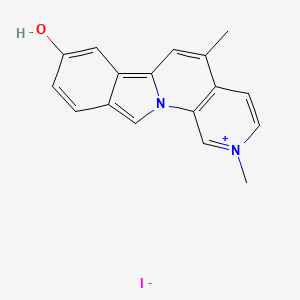

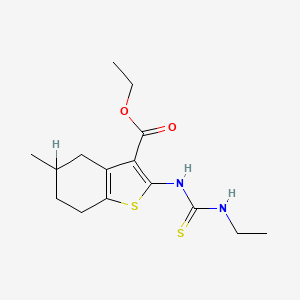
![Sodium 2-[3-[[1-(4-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-YL]azo]-4-hydroxybenzoyl]benzoate](/img/structure/B12722335.png)
